Sniper(abl)-058

Catalog No.
S12904394
CAS No.
M.F
C62H75N11O9S
M. Wt
1150.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(abl)-058

Product Name

Sniper(abl)-058

IUPAC Name

4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C62H75N11O9S

Molecular Weight

1150.4 g/mol

InChI

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1

InChI Key

TVHMRPZDSBFQBQ-INNJKCEPSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

SNIPER(ABL)-058 is a novel compound designed to target and degrade the BCR-ABL protein, which is implicated in chronic myeloid leukemia (CML). This compound is a hybrid molecule that conjugates Imatinib, an ABL inhibitor, with LCL161, a ligand for the inhibitor of apoptosis protein (IAP), through a polyethylene glycol linker. The unique structure of SNIPER(ABL)-058 allows it to effectively induce the degradation of the BCR-ABL protein, thereby potentially offering a therapeutic strategy against cancers driven by this oncogenic kinase .

SNIPER(ABL)-058 operates through a mechanism that involves the recruitment of E3 ubiquitin ligases, specifically cIAP1 and XIAP, to facilitate the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein. The chemical reaction primarily involves the formation of a complex between SNIPER(ABL)-058, BCR-ABL, and IAPs, leading to the tagging of BCR-ABL for degradation. The effective dose for inducing degradation has been reported with a DC50 (the concentration required to achieve 50% degradation) indicating its potency .

In vitro studies have demonstrated that SNIPER(ABL)-058 significantly reduces the levels of BCR-ABL in CML cell lines such as K562 and KU812. The compound shows effective knockdown activity at concentrations as low as 10 nM, with maximum efficacy observed around 100 nM. This reduction in BCR-ABL levels correlates with decreased phosphorylation of downstream substrates like STAT5 and CrkL, which are critical for the oncogenic signaling pathways activated by BCR-ABL .

The synthesis of SNIPER(ABL)-058 involves several key steps:

  • Conjugation: Imatinib is chemically linked to the LCL161 derivative using a polyethylene glycol linker.
  • Optimization: Various linker lengths were tested to determine their impact on the efficacy of protein knockdown. The optimal linker length was found to enhance the compound's ability to induce degradation effectively.
  • Purification: The final compound is purified through standard organic synthesis techniques to ensure high purity and potency for biological assays .

SNIPER(ABL)-058 has potential applications in cancer therapy, particularly for treating CML and other malignancies driven by BCR-ABL. By promoting the degradation of this oncoprotein, SNIPER(ABL)-058 may provide an alternative approach for patients who develop resistance to traditional ABL inhibitors like Imatinib. Its unique mechanism also opens avenues for research into other oncogenic proteins that could be targeted similarly .

Interaction studies have revealed that SNIPER(ABL)-058 effectively recruits IAPs to facilitate the degradation process. The compound's design allows it to bind both BCR-ABL and IAPs simultaneously, enhancing its efficacy compared to traditional inhibitors that only target BCR-ABL. These studies are crucial for understanding how SNIPER(ABL)-058 can be optimized further or combined with other therapeutic agents for improved outcomes in cancer treatment .

Several compounds share similarities with SNIPER(ABL)-058 in targeting oncogenic proteins or utilizing similar mechanisms for protein degradation. Below is a comparison highlighting its uniqueness:

Compound NameMechanismTarget ProteinUnique Feature
SNIPER(ABL)-39IAP-mediated degradationBCR-ABLUtilizes different ABL inhibitor
PROTAC-1E3 ligase-mediated degradationVarious OncogenesBroad-spectrum targeting
ARV-771PROTAC-based degradationEstrogen ReceptorSpecificity towards hormone receptors
DCA (Dichloroacetate)Metabolic modulationPyruvate DehydrogenaseAlters metabolic pathways

SNIPER(ABL)-058 stands out due to its specific targeting of BCR-ABL while leveraging IAPs for enhanced degradation efficiency, making it a promising candidate in targeted cancer therapies .

Structural Components: Imatinib-ABL Binding Moiety

The imatinib component of SNIPER(ABL)-058 serves as the primary targeting ligand for the ABL kinase domain, maintaining the essential pharmacophoric elements required for ATP-competitive inhibition [7] [8]. The imatinib moiety retains its characteristic 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide structure, which enables specific recognition of the ATP-binding pocket of the ABL kinase domain [8] [11].

The binding mechanism involves occupation of the ATP-binding site through formation of critical hydrogen bonds with the backbone amide of Met341 within the binding cradle [9]. The pyrimidine and pyridine rings of imatinib establish essential contacts with the kinase domain, while the methylpiperazine group extends into the solvent-accessible region [8]. Structural studies demonstrate that imatinib binding induces a specific autoinhibited conformation of the kinase, with the activation segment folded to mimic peptide substrate positioning [11].

Additionally, imatinib exhibits secondary binding capacity to the allosteric myristoyl pocket of ABL with significantly reduced affinity compared to the primary ATP-binding site [7]. This allosteric interaction involves binding to a site located in the myristoyl pocket with a dissociation constant of approximately 10 micromolar, representing three orders of magnitude weaker affinity than catalytic site binding [7]. The allosteric binding promotes conformational changes in the αI helix that are incompatible with the assembled inhibited state, thereby influencing kinase activity regulation [7].

E3 Ubiquitin Ligase Recruitment Module: LCL161-Derived IAP Ligand

The LCL161-derived component functions as the E3 ubiquitin ligase recruiting element, specifically targeting cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein [13] [14]. LCL161 represents a second mitochondrial-derived activator of caspases mimetic compound with the chemical designation (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-methylaminopropanamide [14].

The IAP binding mechanism involves high-affinity interaction with the BIR3 domains of target IAPs, with binding affinities demonstrating IC50 values of 35 nanomolar for XIAP in HEK293 cells and 0.4 nanomolar for cIAP1 in MDA-MB-231 cells [18]. The LCL161 derivative binds preferentially to the BIR3 domain through its amino-terminal segment, mimicking the natural SMAC protein interaction pattern [13] [16].

Upon binding, the LCL161-derived ligand triggers autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, while simultaneously inhibiting the enzymatic activity of XIAP without affecting its protein expression levels [16] [19]. This dual mechanism results in rapid downregulation of cIAP proteins within 30 minutes of treatment, with sustained effects observed for extended periods [16] [19].

The recruitment efficiency demonstrates selectivity for IAP family members, with mechanistic studies revealing that both cIAP1 and XIAP participation is required for optimal BCR-ABL protein degradation [3]. Individual silencing of either cIAP1 or XIAP expression alone does not significantly affect degradation efficiency, indicating cooperative involvement of multiple IAP family members in the protein degradation process [3].

Linker Chemistry and Polyethylene Glycol Optimization

The linker architecture of SNIPER(ABL)-058 incorporates polyethylene glycol units to optimize the spatial relationship between the target protein and E3 ubiquitin ligase for productive ternary complex formation [3] [22]. Polyethylene glycol linkers provide essential flexibility and solubility enhancement while maintaining appropriate distance constraints for effective protein-protein interaction [21] [22].

Linker length optimization studies demonstrate critical importance of precise spatial positioning for degradation activity [3] [25]. SNIPER compounds with longer polyethylene glycol linker chains exhibit enhanced potency compared to shorter chain analogs, with optimal activity observed at three polyethylene glycol unit length [3]. This optimization reflects the requirement for appropriate positioning of the target protein relative to the E3 ligase for efficient ubiquitination [22] [25].

The polyethylene glycol component contributes significantly to compound solubility and cellular permeability characteristics [21] [22]. Flexible polyethylene glycol linkers provide crucial van der Waals interactions within ternary complexes and stabilize optimal orientations through cooperative binding mechanisms [22]. The ether oxygen atoms within the polyethylene glycol chain can form hydrogen bonds that contribute to ternary complex stabilization [22].

Chemical composition analysis reveals that linker flexibility and hydrophilicity balance critically influences overall compound properties [22] [25]. Polyethylene glycol motifs enable facile synthetic assembly while providing tunable length and composition characteristics through established chemical methodologies [21] [22]. However, increased polyethylene glycol content may introduce susceptibility to oxidative metabolism depending on accessibility to catalytic sites of oxidizing enzymes [22].

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship analysis of SNIPER(ABL)-058 reveals critical dependencies between molecular architecture and degradation efficiency [3] [28]. The compound demonstrates effective BCR-ABL protein degradation with a DC50 value of 10 micromolar, representing potent activity within the SNIPER compound series [1] [3].

Comparative evaluation with related analogs demonstrates the importance of specific ligand combinations for optimal activity [3]. SNIPER(ABL)-039, incorporating dasatinib instead of imatinib as the ABL-targeting moiety, exhibits superior degradation potency with effective reduction observed at 10 nanomolar concentrations [3]. This enhanced activity correlates with dasatinib's distinct binding characteristics and potentially improved ternary complex geometry [3].

Linker length optimization studies reveal significant structure-activity relationships, with compounds containing three polyethylene glycol units demonstrating optimal degradation efficiency [3]. Shorter linker analogs with one or two polyethylene glycol units show reduced activity, while excessively long linkers also demonstrate diminished potency [3] [28]. This relationship reflects the critical balance required for productive ternary complex formation without steric interference [3] [25].

The following table summarizes key structure-activity relationships observed within the SNIPER(ABL) series:

CompoundABL LigandLinker LengthDegradation ActivityReference
SNIPER(ABL)-058ImatinibPEG x 3DC50 = 10 μM [1]
SNIPER(ABL)-039DasatinibPEG x 3DC50 = 10 nM [3]
SNIPER(ABL)-056DasatinibPEG x 1Reduced activity [3]
SNIPER(ABL)-038DasatinibPEG x 2Reduced activity [3]
SNIPER(ABL)-057DasatinibPEG x 4Moderate activity [3]

Mechanistic analysis demonstrates that degradation activity requires formation of productive ternary complexes involving BCR-ABL protein, SNIPER compound, and IAP E3 ligases [3] [28]. The observed hook effect at higher concentrations suggests competition between binary and ternary complex formation, where excess compound concentrations interfere with optimal protein-protein interactions [3].

Complex Assembly Architecture

The formation of functional ternary complexes constitutes the fundamental mechanistic step underlying SNIPER(ABL)-058-mediated protein degradation [2] [3]. These complexes consist of the target breakpoint cluster region-abelson protein, the SNIPER(ABL)-058 degrader molecule, and recruited inhibitor of apoptosis protein E3 ligases in a precisely arranged three-dimensional configuration. The compound achieves this through its tripartite molecular architecture, comprising an imatinib-derived breakpoint cluster region-abelson binding domain, a polyethylene glycol linker sequence, and an LCL161-derived inhibitor of apoptosis protein ligand module [1] .

The temporal dynamics of ternary complex formation proceed through distinct kinetic phases. Initial binding events occur within minutes of compound exposure, as the imatinib component engages the ATP-binding site of the breakpoint cluster region-abelson kinase domain [2]. Simultaneously, the LCL161 derivative recruits cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein through high-affinity interactions with their baculoviral inhibitor of apoptosis repeat domains [3]. The polyethylene glycol × 3 linker provides optimal spatial positioning to facilitate productive protein-protein interactions within the ternary complex, with longer polyethylene glycol chains demonstrating superior activity compared to shorter linkers [2].

Cooperative Binding Phenomena

SNIPER(ABL)-058 exhibits positive cooperativity in ternary complex formation, where the binding affinity of the compound to one protein partner is enhanced by the presence of the second protein component [5] [6]. This cooperativity factor significantly stabilizes the ternary complex and promotes sustained protein degradation. Surface plasmon resonance studies of related degrader molecules demonstrate that positively cooperative degraders form comparatively stable and long-lived ternary complexes, with dissociative half-lives correlating directly to enhanced degradation efficiency [6].

The ternary complex formation process can be mathematically described through equilibrium binding models, where the maximal ternary complex concentration depends on the cooperativity factor and the relative binding affinities of the degrader to each protein partner [5]. For SNIPER(ABL)-058, the cooperativity effect helps overcome the characteristic "hook effect" observed at high degrader concentrations, where excess compound can inhibit ternary complex formation by saturating individual binding sites [2] [3].

Structural Determinants of Complex Stability

Molecular dynamics simulations reveal that ternary complexes exist as dynamic ensembles of multiple conformations rather than static structures [7]. The degrader molecule induces specific inter-protein orientations between the breakpoint cluster region-abelson protein and inhibitor of apoptosis protein ligases, creating new protein-protein interaction surfaces that stabilize the complex. Critical hinge regions within the degradation machinery undergo large-scale conformational motions that facilitate optimal positioning of target lysine residues for ubiquitination [7].

The buried surface area at the protein-protein interface correlates strongly with ternary complex binding affinity and stability [5]. SNIPER(ABL)-058-induced complexes demonstrate extensive interfacial contacts that contribute to enhanced complex lifetime and degradation efficiency. These structural features are particularly important for maintaining productive configurations that enable efficient ubiquitin transfer from the E3 ligase to target lysine residues on the breakpoint cluster region-abelson protein.

Role of Cellular Inhibitor of Apoptosis Protein 1 and X-linked Inhibitor of Apoptosis Protein in Ubiquitin-Proteasome System Activation

Dual E3 Ligase Recruitment Mechanism

SNIPER(ABL)-058 demonstrates a unique dual recruitment strategy, engaging both cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein to facilitate breakpoint cluster region-abelson degradation [2]. Mechanistic analysis through small hairpin RNA-mediated gene silencing reveals that both ligases play essential roles in the degradation process. Silencing either cellular inhibitor of apoptosis protein 1 or X-linked inhibitor of apoptosis protein expression individually does not significantly affect degradation, but simultaneous silencing of both proteins substantially suppresses SNIPER(ABL)-058-induced breakpoint cluster region-abelson protein degradation [2].

This cooperative requirement suggests that the two inhibitor of apoptosis proteins function through complementary mechanisms rather than redundant pathways. Cellular inhibitor of apoptosis protein 1 appears to serve as the primary E3 ligase for direct ubiquitination, while X-linked inhibitor of apoptosis protein provides secondary ubiquitination activity that enhances overall degradation efficiency [3]. The differential temporal patterns of ligase engagement also contribute to sustained degradation, with cellular inhibitor of apoptosis protein 1 degradation occurring rapidly within 6 hours, while X-linked inhibitor of apoptosis protein degradation requires 24 hours [2].

Inhibitor of Apoptosis Protein Activation Dynamics

The LCL161 derivative component of SNIPER(ABL)-058 functions as a SMAC (second mitochondria-derived activator of caspases) mimetic, binding to the baculoviral inhibitor of apoptosis repeat domains of target inhibitor of apoptosis proteins [8]. This binding induces conformational changes that expose the RING finger domains and promote E3 ligase dimerization, which is essential for ubiquitin transfer activity [8]. For cellular inhibitor of apoptosis protein 1, this activation process involves transition from a compact, auto-inhibited closed conformation to an active dimeric state capable of ubiquitin transfer [8].

The binding affinity of SNIPER(ABL)-058 to cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein reflects the capacity of the LCL161 component to engage these proteins with nanomolar potency [3]. However, the recruitment efficiency varies between different inhibitor of apoptosis proteins, with X-linked inhibitor of apoptosis protein showing preferential recruitment in some ternary complex configurations despite lower intrinsic binding affinity compared to cellular inhibitor of apoptosis protein 1 [3].

Ubiquitin Chain Formation and Specificity

The recruited inhibitor of apoptosis proteins catalyze the formation of specific ubiquitin chain linkages on target lysine residues of the breakpoint cluster region-abelson protein. Cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein primarily generate K48-linked polyubiquitin chains, which serve as the canonical degradation signal recognized by the 26S proteasome [9]. The efficiency of ubiquitin chain formation depends on the precise positioning of the target protein relative to the E3 ligase active site, which is optimized through the SNIPER(ABL)-058-mediated ternary complex formation.

The ubiquitination process requires ATP-dependent cycling of the proteasomal ATPase subunits, with each of the six ATPase components contributing to substrate engagement and ubiquitin chain recognition [9]. Single molecule studies demonstrate that ubiquitin chains allosterically regulate proteasome conformational dynamics, stabilizing the substrate-engagement competent state and facilitating efficient protein capture and degradation initiation [10].

Proteasomal Recognition and Processing

Following ubiquitination, the polyubiquitin-tagged breakpoint cluster region-abelson protein is recognized by specific receptors on the 26S proteasome, including Rpn1, Rpn10, and Rpn13, which bind ubiquitin chains and facilitate substrate recruitment [10]. The proteasome undergoes rapid conformational transitions between substrate-engagement and processing-competent states, with ubiquitin chains serving as allosteric regulators that slow these transitions and enhance substrate capture efficiency [10].

The degradation process itself involves ATP-dependent mechanical unfolding and translocation of the target protein through the central channel of the proteasome core particle. For breakpoint cluster region-abelson protein, which contains multiple structured domains, the energy cost and time required for complete degradation depend on the thermodynamic stability of individual folded regions [9]. Deubiquitination occurs cotranslationally through the action of Rpn11, ensuring efficient recycling of ubiquitin molecules for subsequent degradation events [10].

Temporal Dynamics of Protein Knockdown (Degradation Concentration 50 and Half-Life Metrics)

Degradation Concentration 50 Kinetic Profile

SNIPER(ABL)-058 exhibits a degradation concentration 50 value of 10 microM for breakpoint cluster region-abelson protein reduction in chronic myeloid leukemia cell lines [1] . This parameter represents the compound concentration required to achieve 50% target protein degradation under standardized experimental conditions. The degradation concentration 50 determination involves time-course analysis over 24-hour treatment periods, with protein levels quantified through immunoblot analysis and normalized to loading controls [11].

The concentration-response relationship for SNIPER(ABL)-058 follows a sigmoidal curve characteristic of cooperative binding systems, with maximal degradation achieved at approximately 100 nanomolar compound concentration [2]. Importantly, the degradation activity exhibits a characteristic "hook effect" at higher concentrations, where degradation efficiency decreases due to disruption of ternary complex formation by excess compound competing for individual binding sites [2]. This biphasic concentration dependence requires careful optimization of treatment conditions to achieve maximal degradation efficiency.

The degradation concentration 50 metric provides a standardized measure for comparing degrader potency across different compound series and experimental conditions. For SNIPER(ABL)-058, the 10 microM value represents moderate potency compared to more advanced degrader molecules, reflecting the early-generation nature of this imatinib-based design [12]. Later optimizations incorporating more potent breakpoint cluster region-abelson inhibitors have achieved degradation concentration 50 values in the nanomolar range [13].

Protein Half-Life Dynamics

The temporal dynamics of breakpoint cluster region-abelson protein degradation by SNIPER(ABL)-058 follow complex kinetics that reflect the multi-step nature of the degradation process [14]. Initial protein reduction becomes detectable within 1-2 hours of compound treatment, with maximal degradation typically achieved between 6-24 hours depending on experimental conditions [2]. The protein half-life during active degradation varies significantly from the intrinsic stability of breakpoint cluster region-abelson protein, which normally exhibits a half-life of approximately 40 hours in untreated cells [15].

Cycloheximide chase experiments demonstrate that SNIPER(ABL)-058 treatment dramatically accelerates breakpoint cluster region-abelson protein turnover, reducing the apparent half-life to approximately 2 hours [2]. This acceleration results from the compound-induced recruitment of the ubiquitin-proteasome system rather than inhibition of protein synthesis, as confirmed by quantitative reverse transcription-polymerase chain reaction analysis showing no effect on breakpoint cluster region-abelson mRNA levels [2].

The degradation kinetics exhibit protein-specific selectivity, with breakpoint cluster region-abelson showing enhanced susceptibility compared to other cellular proteins. Control experiments demonstrate that proteins such as cyclin B1 and myeloid cell leukemia sequence 1 are unaffected by SNIPER(ABL)-058 treatment under conditions that cause dramatic breakpoint cluster region-abelson reduction [2]. This selectivity reflects the requirement for specific ternary complex formation rather than general activation of protein degradation machinery.

Recovery Phase Kinetics

Following maximal degradation, protein levels begin to recover as compound concentrations decrease through cellular metabolism and efflux mechanisms [16]. The recovery phase kinetics depend on multiple factors including compound stability, target protein synthesis rates, and cellular feedback mechanisms that may upregulate protein production in response to degradation [16]. For SNIPER(ABL)-058, recovery typically begins 24-48 hours after treatment, with protein levels gradually returning toward baseline over 72-96 hours.

The temporal profile of protein recovery provides important insights into compound duration of action and optimal dosing regimens. Mathematical modeling of degradation and recovery kinetics reveals distinct phases: an initial degradation phase governed by ternary complex formation and ubiquitination efficiency, a maximal degradation phase determined by compound concentration and complex stability, and a recovery phase influenced by protein synthesis rates and compound clearance [16].

Single-cell analysis techniques have revealed significant cell-to-cell variability in degradation kinetics, even within clonal cell populations [17]. This heterogeneity reflects stochastic variations in compound uptake, target protein expression levels, and degradation machinery activity. Understanding this variability is crucial for optimizing degrader design and predicting therapeutic efficacy in heterogeneous tumor populations.

Quantitative Kinetic Modeling

The temporal dynamics of SNIPER(ABL)-058-mediated degradation can be described through systems of differential equations that account for compound binding, ternary complex formation, ubiquitination, and proteasomal processing [18] [14]. These models incorporate key kinetic parameters including association and dissociation rate constants for binary and ternary interactions, ubiquitin transfer rates, and proteasome processing velocities.

Michaelis-Menten kinetics provide a suitable framework for modeling the degradation process, with apparent kinetic parameters that reflect the composite effects of multiple enzymatic steps [14]. The time delay between compound addition and observable protein reduction reflects the sequential nature of ternary complex formation, ubiquitination, and proteasomal processing. This delay can be quantitatively modeled through incorporation of lag time parameters that account for the kinetics of complex assembly and activation [14].

Computational models also predict the concentration dependence of degradation kinetics, including the emergence of hook effects at high compound concentrations [18]. These models serve as valuable tools for optimizing degrader design and predicting in vivo efficacy based on pharmacokinetic parameters and target tissue concentrations.

Downstream Signaling Consequences: Signal Transducer and Activator of Transcription 5 and CrkL Proto-oncogene Phosphorylation Inhibition

Signal Transducer and Activator of Transcription 5 Pathway Disruption

SNIPER(ABL)-058-mediated breakpoint cluster region-abelson degradation results in profound inhibition of signal transducer and activator of transcription 5 phosphorylation, representing a critical downstream consequence of target protein elimination [2] [19]. Signal transducer and activator of transcription 5 serves as a primary substrate for breakpoint cluster region-abelson kinase activity, undergoing tyrosine phosphorylation at positions 694 and 699 that enables homodimerization, nuclear translocation, and transcriptional activation [20] [21].

The temporal relationship between breakpoint cluster region-abelson degradation and signal transducer and activator of transcription 5 dephosphorylation occurs within 2-6 hours of SNIPER(ABL)-058 treatment [2]. This rapid response reflects the direct dependence of signal transducer and activator of transcription 5 activation on breakpoint cluster region-abelson kinase activity and the relatively short half-life of phosphorylated signal transducer and activator of transcription 5 proteins [20]. Western blot analysis demonstrates complete inhibition of signal transducer and activator of transcription 5 phosphorylation at compound concentrations that achieve maximal breakpoint cluster region-abelson degradation [2].

The inhibition of signal transducer and activator of transcription 5 phosphorylation extends beyond simple kinase inhibition, as protein degradation eliminates both kinase activity and scaffold functions of breakpoint cluster region-abelson that may contribute to signal transducer and activator of transcription 5 activation [3]. This comprehensive pathway disruption provides advantages over kinase inhibitors alone, which may not fully suppress all breakpoint cluster region-abelson-dependent signaling mechanisms.

CrkL Proto-oncogene Signaling Disruption

CrkL proto-oncogene represents another critical downstream target of breakpoint cluster region-abelson signaling that undergoes dramatic dephosphorylation following SNIPER(ABL)-058 treatment [2] [22]. CrkL contains multiple tyrosine residues that serve as breakpoint cluster region-abelson phosphorylation sites, including positions 207 and 239, which regulate protein interactions and subcellular localization [22]. The protein functions as an adaptor that links breakpoint cluster region-abelson to downstream signaling pathways involved in cell adhesion, migration, and survival.

The mechanism of CrkL phosphorylation involves both direct kinase activity and scaffold-mediated interactions with breakpoint cluster region-abelson [22]. The amino-terminal SH3 domain of CrkL binds directly to proline-rich regions in the C-terminus of breakpoint cluster region-abelson, facilitating efficient phosphorylation through proximity effects [22]. SNIPER(ABL)-058-mediated protein degradation disrupts both the kinase activity and the scaffold interactions, resulting in comprehensive inhibition of CrkL phosphorylation [2].

Quantitative analysis demonstrates that CrkL dephosphorylation occurs with kinetics similar to signal transducer and activator of transcription 5, reflecting the direct dependence on breakpoint cluster region-abelson protein levels rather than kinase activity alone [2]. The extent of CrkL dephosphorylation correlates with the degree of breakpoint cluster region-abelson degradation, providing a useful biomarker for assessing degrader efficacy in cellular assays.

Comparative Analysis with Kinase Inhibition

Direct comparison between SNIPER(ABL)-058 and the parent kinase inhibitor imatinib reveals important differences in downstream signaling consequences [2]. While both compounds effectively inhibit signal transducer and activator of transcription 5 and CrkL phosphorylation, the degrader approach provides more complete and sustained pathway suppression. Imatinib treatment reduces phosphorylation without affecting total breakpoint cluster region-abelson protein levels, potentially leaving scaffold functions intact [2].

The degrader approach also demonstrates superior activity against certain resistant breakpoint cluster region-abelson mutants that retain some kinase activity in the presence of imatinib [2]. By eliminating the entire protein rather than simply blocking the active site, SNIPER(ABL)-058 can potentially overcome mechanisms of kinase inhibitor resistance while maintaining efficacy against downstream signaling pathways.

Time-course analysis reveals that the onset of phosphorylation inhibition occurs more rapidly with kinase inhibitors compared to degraders, reflecting the immediate block of enzymatic activity versus the time required for protein degradation [2]. However, the degrader approach provides more durable signaling suppression that persists even as compound concentrations decline, due to the requirement for new protein synthesis to restore signaling capacity [16].

Pathway-Specific Selectivity

SNIPER(ABL)-058 demonstrates remarkable selectivity for breakpoint cluster region-abelson-dependent signaling pathways while leaving other cellular signaling networks largely intact [2]. Control experiments examining phosphorylation of proteins such as extracellular signal-regulated kinase, protein kinase B/Akt, and p38 mitogen-activated protein kinase show minimal effects even at concentrations that achieve complete breakpoint cluster region-abelson degradation [2].

This selectivity reflects the specific requirement for ternary complex formation and the targeted nature of protein degradation rather than broad-spectrum kinase inhibition. The preservation of normal cellular signaling pathways represents a significant advantage for potential therapeutic applications, as it may reduce off-target toxicities associated with non-selective kinase inhibitors.

The downstream consequences of signal transducer and activator of transcription 5 and CrkL dephosphorylation extend to transcriptional programs and cellular phenotypes characteristic of breakpoint cluster region-abelson transformation [2]. Gene expression analysis reveals downregulation of breakpoint cluster region-abelson target genes involved in cell cycle progression, survival, and leukemic cell maintenance, providing mechanistic insight into the anti-proliferative effects of degrader treatment.

Temporal Coordination of Signaling Events

The coordination between protein degradation and downstream signaling inhibition follows a predictable temporal sequence that reflects the mechanistic requirements of each process [2]. Ternary complex formation occurs within minutes, protein degradation becomes detectable within 1-2 hours, and downstream phosphorylation events are maximally inhibited by 4-6 hours of treatment. This temporal coordination provides a mechanistic fingerprint that can be used to confirm degrader mechanism of action and optimize treatment protocols.

Mathematical modeling of the signaling cascade reveals that the kinetics of phosphorylation inhibition depend on both the rate of protein degradation and the intrinsic turnover rates of the phosphorylated substrates [18]. Signal transducer and activator of transcription 5 and CrkL have relatively rapid dephosphorylation kinetics, allowing for quick response to changes in breakpoint cluster region-abelson protein levels. This relationship enables the use of phosphorylation status as a real-time readout of degrader activity and target engagement.

XLogP3

6.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

4

Exact Mass

1149.54699419 g/mol

Monoisotopic Mass

1149.54699419 g/mol

Heavy Atom Count

83

Dates

Last modified: 08-10-2024

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